molecular formula C17H13BrN2 B1673063 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine CAS No. 64369-13-7

2-(4-bromophenyl)-2,3-dihydro-1H-perimidine

Cat. No. B1673063
CAS RN: 64369-13-7
M. Wt: 325.2 g/mol
InChI Key: YSRRRCGJBGQBDM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, as well as the products of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption, fluorescence, and NMR signals, might also be analyzed.


Scientific Research Applications

Antiviral Activity

Research on structurally similar compounds to 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine, such as pyrimidine derivatives, has shown potential in antiviral applications. These compounds have demonstrated marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, highlighting their potential in antiviral therapy. Although the specific compound was not directly studied, these findings indicate a broader potential for pyrimidine derivatives in antiviral research (Hocková et al., 2003).

Enzyme Inhibition for Therapeutic Applications

Another area of interest is the enzyme inhibitory activity of perimidine molecules, which includes compounds with structural similarities to 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine. Specifically, studies have shown promising inhibitory effects against acetylcholinesterase (AChE), suggesting potential therapeutic applications for diseases like Alzheimer's. This underlines the significance of perimidines in developing treatments for neurodegenerative disorders (Alam & Lee, 2016).

Antitumor Activity

Compounds within the perimidine family, including those related to 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine, have been explored for their antitumor properties. Research indicates that certain pyrazolo[3,4-d]pyrimidines exhibit significant activity against Bcr-Abl T315I mutant cells, a mutation associated with resistance to chemotherapy in leukemia treatment. This research suggests the potential of perimidine derivatives as antitumor agents, particularly in targeting drug-resistant cancer cells (Radi et al., 2013).

Synthetic Methodologies and Material Science

Perimidines, including compounds analogous to 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine, have been the focus of synthetic chemistry research, aiming at developing novel methodologies for their production. Studies have demonstrated innovative synthetic routes that enable the creation of highly fused perimidine derivatives, which are of interest for their potential applications in materials science and organic electronics (Tokimizu et al., 2011).

Safety And Hazards

This involves studying the toxicity of the compound. It could include determining the LD50 (the dose that is lethal to 50% of a population), studying its effects on cells or animals, and identifying any safety precautions that need to be taken when handling it.


Future Directions

This could involve proposing further studies that could be done to learn more about the compound. For example, if the compound is a drug, future studies could involve clinical trials. If the compound is a new material, future studies could involve testing its properties under different conditions.


properties

IUPAC Name

2-(4-bromophenyl)-2,3-dihydro-1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,17,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRRRCGJBGQBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982922
Record name 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-2,3-dihydro-1H-perimidine

CAS RN

64369-13-7
Record name NSC83712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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